molecular formula C18H16ClN3O2 B11284982 N-(2-chlorobenzyl)-5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide

N-(2-chlorobenzyl)-5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11284982
M. Wt: 341.8 g/mol
InChI Key: XEXHAFCGMCJISA-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 2-chlorobenzylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized with hydrazine hydrate to form the pyrazole ring, followed by acylation with a suitable carboxylic acid derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may interact with cellular signaling pathways, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-chlorophenyl)methyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide: Similar structure with a different position of the methoxy group.

    N-[(2-bromophenyl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide: Similar structure with a bromine atom instead of chlorine.

    N-[(2-chlorophenyl)methyl]-3-(3-hydroxyphenyl)-1H-pyrazole-5-carboxamide: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

N-[(2-chlorophenyl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and methoxyphenyl groups enhances its potential for diverse applications in research and industry. Additionally, the pyrazole ring structure contributes to its stability and reactivity, making it a valuable compound for various scientific studies.

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16ClN3O2/c1-24-14-7-4-6-12(9-14)16-10-17(22-21-16)18(23)20-11-13-5-2-3-8-15(13)19/h2-10H,11H2,1H3,(H,20,23)(H,21,22)

InChI Key

XEXHAFCGMCJISA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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